(5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
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Overview
Description
The compound (5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a complex organic molecule that features a unique combination of functional groups, including a furan ring, an isoxazole ring, and a spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and isoxazole rings separately, followed by their coupling through a spirocyclic intermediate. Key steps may include:
Formation of the Furan Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic conditions.
Formation of the Isoxazole Ring: This often involves the reaction of a nitrile oxide with an alkene or alkyne, forming the isoxazole ring through a 1,3-dipolar cycloaddition.
Spirocyclic Intermediate Formation: The furan and isoxazole rings are then linked via a spirocyclic intermediate, typically through a nucleophilic substitution or cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the isoxazole ring may produce isoxazolines.
Scientific Research Applications
(5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential drug candidate due to its unique structure and biological activity.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone exerts its effects is complex and involves multiple molecular targets and pathways. The furan and isoxazole rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects.
Comparison with Similar Compounds
(5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone: can be compared with other similar compounds, such as:
Isoxazole Derivatives: These compounds share the isoxazole ring and may have similar biological activities.
Furan Derivatives: Compounds with a furan ring can also exhibit similar chemical reactivity and biological properties.
Spirocyclic Compounds: These compounds have a spirocyclic structure, which can impart unique properties and activities.
The uniqueness of This compound lies in its combination of these functional groups, which can lead to a diverse range of applications and activities.
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-15(12-11-14(23-17-12)13-3-1-8-20-13)18-6-4-16(5-7-18)21-9-2-10-22-16/h1,3,8,11H,2,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMNBFVHGKXJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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